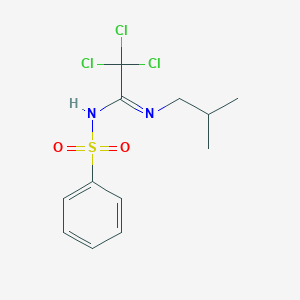![molecular formula C22H18Cl2N2O3 B284469 N-benzyl-4-[2-(2,5-dichloroanilino)-2-oxoethoxy]benzamide](/img/structure/B284469.png)
N-benzyl-4-[2-(2,5-dichloroanilino)-2-oxoethoxy]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-4-[2-(2,5-dichloroanilino)-2-oxoethoxy]benzamide, also known as BDA-410, is a novel small molecule that has been synthesized for scientific research purposes. It has been found to have potential applications in the fields of cancer research, immunology, and neurology.
Mecanismo De Acción
The mechanism of action of N-benzyl-4-[2-(2,5-dichloroanilino)-2-oxoethoxy]benzamide is not fully understood, but it has been proposed that it inhibits the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of intracellular cyclic AMP (cAMP) levels. By inhibiting PDE4, this compound increases cAMP levels, which in turn activates protein kinase A (PKA) and leads to downstream effects on various cellular processes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis, which leads to decreased cell proliferation and growth. In immune cells, this compound decreases the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increases the production of anti-inflammatory cytokines, such as IL-10. In animal models of Alzheimer's disease, this compound has been found to reduce amyloid beta (Aβ) deposition, decrease neuroinflammation, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-benzyl-4-[2-(2,5-dichloroanilino)-2-oxoethoxy]benzamide in lab experiments is that it is a small molecule that can easily penetrate cell membranes and reach intracellular targets. Another advantage is that it has been shown to have potent and selective effects on PDE4 activity, which makes it a useful tool for studying the role of cAMP signaling in various cellular processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret its effects on cellular processes.
Direcciones Futuras
There are several future directions for research on N-benzyl-4-[2-(2,5-dichloroanilino)-2-oxoethoxy]benzamide. One direction is to further investigate its mechanism of action and its effects on various cellular processes. Another direction is to explore its potential therapeutic applications in cancer, immunology, and neurology. Additionally, it would be interesting to study the pharmacokinetics and toxicity of this compound in animal models, which would provide important information for its potential use in humans.
Métodos De Síntesis
The synthesis of N-benzyl-4-[2-(2,5-dichloroanilino)-2-oxoethoxy]benzamide involves a multi-step process that starts with the reaction of 2,5-dichloroaniline with ethyl acetoacetate to form 2-(2,5-dichloroanilino)-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with benzylamine to form N-benzyl-2-(2,5-dichloroanilino)-3-oxobutamide. Finally, the benzyl group is substituted with 4-(2-oxoethyl)benzoic acid to form this compound.
Aplicaciones Científicas De Investigación
N-benzyl-4-[2-(2,5-dichloroanilino)-2-oxoethoxy]benzamide has been found to have potential applications in cancer research, immunology, and neurology. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In immunology, this compound has been found to modulate the immune response by decreasing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. In neurology, this compound has been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
Fórmula molecular |
C22H18Cl2N2O3 |
|---|---|
Peso molecular |
429.3 g/mol |
Nombre IUPAC |
N-benzyl-4-[2-(2,5-dichloroanilino)-2-oxoethoxy]benzamide |
InChI |
InChI=1S/C22H18Cl2N2O3/c23-17-8-11-19(24)20(12-17)26-21(27)14-29-18-9-6-16(7-10-18)22(28)25-13-15-4-2-1-3-5-15/h1-12H,13-14H2,(H,25,28)(H,26,27) |
Clave InChI |
NLVUESNERJXZMJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)OCC(=O)NC3=C(C=CC(=C3)Cl)Cl |
SMILES canónico |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)OCC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2,2,2-trichloro-1-(4-morpholinyl)ethylidene]benzenesulfonamide](/img/structure/B284386.png)


![2-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-pyridin-3-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284391.png)
![7-(3-bromophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284394.png)
![7-(3,4-dichlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284395.png)
![5-methyl-N-(2-methylphenyl)-7-(3-pyridinyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284397.png)
![N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284399.png)
![2-(3-hydroxypropyl)-5-methyl-N-(2-methylphenyl)-7-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284402.png)
![7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284405.png)
![5-methyl-N-(2-methylphenyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284407.png)
![N-(4-chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284409.png)
![N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284411.png)
![N-(4-chlorophenyl)-2-(3-hydroxypropyl)-7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284419.png)
